molecular formula C29H40N2O4 B13912797 Isoemetine, tetradehydro- CAS No. 7005-82-5

Isoemetine, tetradehydro-

Cat. No.: B13912797
CAS No.: 7005-82-5
M. Wt: 480.6 g/mol
InChI Key: AUVVAXYIELKVAI-UHFFFAOYSA-N
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Preparation Methods

Isoemetine, tetradehydro- can be synthesized through various synthetic routes. One common method involves the stereospecific synthesis of emetine and isoemetine . The preparation typically involves the use of specific reagents and reaction conditions to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Isoemetine, tetradehydro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the tetradehydro-Diels–Alder reaction is a notable reaction involving isoemetine, tetradehydro-, which allows for the formation of fused aromatic rings under specific conditions .

Comparison with Similar Compounds

Isoemetine, tetradehydro- is similar to other emetine derivatives, such as dehydroemetine and cephaeline . These compounds share similar structures and biological activities, particularly their ability to inhibit protein synthesis. isoemetine, tetradehydro- is unique in its specific stereochemistry and its ability to undergo specific chemical reactions, such as the tetradehydro-Diels–Alder reaction . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVVAXYIELKVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859331
Record name 1‐({3‐Ethyl‐9,10‐dimethoxy‐1H,2H,3H,4H,6H,7H,11bH‐ pyrido[2,1‐a]isoquinolin‐2‐yl}methyl)‐6,7‐ dimethoxy‐1,2,3,4‐tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7005-82-5
Record name 3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]-2H-benzo[a]quinolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7005-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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